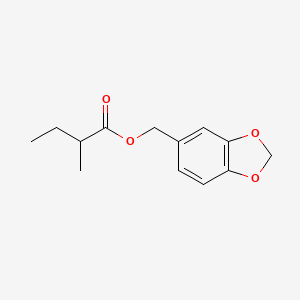

1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate

Beschreibung

Eigenschaften

CAS-Nummer |

84604-43-3 |

|---|---|

Molekularformel |

C13H16O4 |

Molekulargewicht |

236.26 g/mol |

IUPAC-Name |

1,3-benzodioxol-5-ylmethyl 2-methylbutanoate |

InChI |

InChI=1S/C13H16O4/c1-3-9(2)13(14)15-7-10-4-5-11-12(6-10)17-8-16-11/h4-6,9H,3,7-8H2,1-2H3 |

InChI-Schlüssel |

BDQVWTJEMUNXSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(=O)OCC1=CC2=C(C=C1)OCO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification via Carbodiimide-Mediated Coupling

A widely used method for ester formation involves carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). This method offers mild reaction conditions and high selectivity.

| Reagent/Condition | Details |

|---|---|

| Benzodioxol-5-ylmethanol | 1 equivalent |

| 2-Methylbutyric acid | 1.1 equivalents |

| EDCI | 1.2 equivalents |

| HOBt or DMAP | 0.1 equivalents |

| Solvent | Anhydrous dichloromethane (DCM) or DMF |

| Temperature | 0–5 °C initially, then room temperature |

| Reaction time | 12–24 hours |

| Workup | Extraction with ethyl acetate, washing with acid/base, drying over Na2SO4, purification by chromatography |

This method minimizes side reactions such as hydrolysis and allows for efficient coupling even with sterically hindered acids.

Direct Esterification Using Acid Chlorides

Alternatively, the 2-methylbutyric acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with benzodioxol-5-ylmethanol.

| Step | Conditions |

|---|---|

| Acid chloride formation | 2-Methylbutyric acid + SOCl2, reflux, inert atmosphere |

| Esterification | Acid chloride + benzodioxol-5-ylmethanol, pyridine or triethylamine as base, 0–25 °C |

| Reaction time | 2–4 hours |

| Workup | Quenching with water, extraction, drying, purification |

This method is faster but requires careful handling of corrosive reagents and moisture exclusion.

Enzymatic Esterification (Biocatalysis)

Emerging green chemistry approaches utilize lipase enzymes to catalyze esterification under mild conditions, often in organic solvents or solvent-free systems. This method offers high regio- and stereoselectivity and reduces hazardous waste.

| Parameters | Typical Values |

|---|---|

| Enzyme | Lipase from Candida antarctica (CALB) |

| Substrates | Benzodioxol-5-ylmethanol and 2-methylbutyric acid |

| Solvent | Tert-butanol or solvent-free |

| Temperature | 30–50 °C |

| Reaction time | 24–72 hours |

| Yield | Moderate to high (60–85%) |

Though less common industrially, enzymatic methods are gaining interest for sustainable synthesis.

Temperature Control: Maintaining low temperatures (0–5 °C) during coupling reactions reduces side reactions and improves selectivity.

Solvent Choice: Polar aprotic solvents like DMF or DCM enhance solubility of reagents and intermediates, facilitating efficient coupling.

Catalyst Loading: Using catalytic amounts (5–10 mol%) of HOBt or DMAP accelerates esterification without significant side reactions.

Purification: Column chromatography on silica gel using ethyl acetate/hexane gradients followed by recrystallization ensures high purity of the final ester.

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimide Coupling | EDCI, HOBt, DMAP, DCM/DMF, 0–25 °C, 12–24 h | Mild, high selectivity, good yield | Cost of coupling agents |

| Acid Chloride Esterification | SOCl2, pyridine, 0–25 °C, 2–4 h | Fast reaction | Corrosive reagents, moisture sensitive |

| Enzymatic Esterification | Lipase, tert-butanol, 30–50 °C, 24–72 h | Green, selective | Longer reaction time, enzyme cost |

The preparation of 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate is effectively achieved through esterification of benzodioxol-5-ylmethanol with 2-methylbutyric acid derivatives. Carbodiimide-mediated coupling is the most versatile and widely adopted method, offering mild conditions and good yields. Acid chloride methods provide rapid synthesis but require careful handling. Enzymatic approaches present sustainable alternatives with growing applicability. Optimization of reaction parameters such as temperature, solvent, and catalyst loading is critical for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: 1,3-Benzodioxol-5-ylmethyl 2-methylbutanoic acid.

Reduction: 1,3-Benzodioxol-5-ylmethyl 2-methylbutanol.

Substitution: Various esters and amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate with related esters:

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate | C₁₃H₁₄O₄ | Benzodioxole, ester | Aromatic benzodioxolylmethyl group |

| Methyl 2-methylbutyrate | C₆H₁₂O₂ | Ester (methyl) | Short aliphatic chain |

| Butyl caprylate | C₁₂H₂₄O₂ | Ester (butyl) | Long aliphatic chain (C8 fatty acid) |

| Ethyl butyrate | C₆H₁₂O₂ | Ester (ethyl) | Simple aliphatic ester |

| Styrene | C₈H₈ | Aromatic hydrocarbon | Benzene ring with vinyl group |

Key Observations :

- Benzodioxol vs.

- Volatility : Methyl 2-methylbutyrate (low molecular weight, C₆) is highly volatile and prevalent in plant emissions, whereas the benzodioxol derivative’s larger size (C₁₃) likely reduces volatility, making it less detectable in VOCs .

Methyl 2-Methylbutyrate

- Role in Insect Attraction : Found in fungal-infected apple emissions, methyl 2-methylbutyrate significantly attracts mated YPM females (selection rate: 66.25%, P = 0.004) .

- Synergistic Effects : When combined with butyl caprylate or n-tetradecane, attraction rates increase (e.g., 70% preference for butyl caprylate + n-tetradecane; P < 0.001) .

1,3-Benzodioxol Derivatives

- Bioactivity Inference: Benzodioxol-containing compounds (e.g., 1-(2H-1,3-Benzodioxol-5-yl)-... The benzodioxol group may enhance metabolic stability or receptor binding compared to simpler esters.

Styrene

- Repellent Properties : Unlike attractive esters, styrene repels YPM females (selection rate: 37.5%, P = 0.025), highlighting the critical role of functional group selection in behavioral responses .

Biologische Aktivität

1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C13H16O4

Molecular Weight: 240.27 g/mol

CAS Number: 94236-93-8

IUPAC Name: 1,3-benzodioxole-5-ylmethyl 2-methylbutanoate

The biological activity of 1,3-benzodioxol-5-ylmethyl 2-methylbutyrate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has shown potential in modulating pathways involved in inflammation and oxidative stress.

Biological Activities

-

Insecticidal Activity:

Research indicates that compounds within the benzodioxole family exhibit significant insecticidal properties. A study focusing on larvicidal activity against Aedes aegypti demonstrated that derivatives of benzodioxole can effectively reduce mosquito populations, which is crucial for controlling diseases like dengue and Zika virus. The compound showed promising results with LC50 values indicating effective concentrations for larval mortality . -

Antioxidant Properties:

The antioxidant capacity of 1,3-benzodioxol-5-ylmethyl 2-methylbutyrate has been evaluated through various assays. It has been found to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly beneficial in preventing chronic diseases linked to oxidative stress . -

Cytotoxicity Studies:

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, it exhibited low toxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM, suggesting a favorable safety profile for potential therapeutic applications .

Case Study: Larvicidal Activity Against Aedes aegypti

A recent study synthesized several benzodioxole derivatives and evaluated their efficacy against mosquito larvae. Among these, the compound exhibited notable larvicidal activity with LC50 values significantly lower than those of traditional insecticides like temephos:

| Compound | LC50 (μM) | LC90 (μM) |

|---|---|---|

| 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate | 28.9 ± 5.6 | 162.7 ± 26.2 |

| Temephos (control) | <10.94 | - |

This study highlights the potential of using benzodioxole derivatives as safer alternatives to existing chemical insecticides .

Case Study: Antioxidant Efficacy

In another investigation, the antioxidant properties of benzodioxole derivatives were tested using DPPH and ABTS radical scavenging assays. The results indicated that these compounds effectively inhibited radical formation, contributing to their potential use in formulations aimed at reducing oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate?

- Methodological Answer : The compound can be synthesized via esterification of 1,3-benzodioxol-5-ylmethanol with 2-methylbutyric acid using coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic acid. For benzodioxole derivatives, thiosemicarbazide intermediates (e.g., reacting 1,3-benzodioxol-5-yl isothiocyanate with hydrazine hydrate) have been employed, followed by condensation with aldehydes . Ensure purification via recrystallization (ethanol is common) and validate purity using elemental analysis (±0.4% deviation) and spectroscopic techniques.

Q. How should spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify signals for the benzodioxole moiety (e.g., δ 6.7–7.1 ppm for aromatic protons, δ 5.9–6.1 ppm for the methylenedioxy group) and the 2-methylbutyrate ester (e.g., δ 0.9–1.1 ppm for methyl groups). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .

- IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and methylenedioxy (C-O-C asymmetric stretch at ~1250 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with ester cleavage.

Advanced Research Questions

Q. What strategies are effective for resolving crystal structures of benzodioxole derivatives using SHELX software?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (e.g., Mo Kα radiation, λ = 0.71073 Å). For monoclinic systems (e.g., space group P2₁/n), refine cell parameters (e.g., a = 6.81 Å, b = 12.58 Å, c = 18.51 Å, β = 91.8°) .

- SHELXL Refinement : Apply anisotropic displacement parameters for non-H atoms. Use the AFIX command for hydrogen atom placement. Validate geometry with PLATON to detect voids or disorder .

- Visualization : Generate ORTEP-3 diagrams to illustrate molecular packing and hydrogen-bonding networks (e.g., C–H···O interactions) .

Q. How can hydrogen-bonding patterns in crystal packing be analyzed for this compound?

- Methodological Answer : Perform graph-set analysis to classify hydrogen bonds (e.g., D for donor, A for acceptor). For benzodioxole derivatives, C–H···O interactions often propagate linear chains along specific axes (e.g., a-axis in monoclinic systems). Use Mercury or CrystalExplorer to quantify bond distances (e.g., 2.5–3.0 Å) and angles (100–160°) .

Q. How should discrepancies between spectroscopic and crystallographic data be addressed?

- Methodological Answer : Cross-validate using complementary techniques:

- If NMR suggests conformational flexibility (e.g., rotamers), compare with crystallographic torsion angles.

- For unresolved peaks in spectroscopy, re-examine sample purity (HPLC) or consider dynamic effects (VT-NMR).

- Use CIF validation tools (e.g., checkCIF) to ensure crystallographic data integrity .

Q. What experimental designs are suitable for studying odor interactions involving 2-methylbutyrate esters?

- Methodological Answer :

- Gas Chromatography-Olfactometry (GCO) : Pair with trained panels to assess odor duration × intensity (e.g., "apple-like" vs. "watermelon" notes). Use Osme analysis for temporal perception profiling .

- Binary Mixture Studies : Evaluate synergistic/antagonistic effects (e.g., ethyl 2-methylbutyrate with β-damascenone). Apply psychophysical models to predict pleasantness based on compound ratios .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hoods) and skin contact (wash with water for ≥15 minutes if exposed) .

- Storage : Keep in sealed containers at 0–6°C to prevent degradation. Avoid ignition sources due to potential electrostatic discharge .

Biosynthesis and Functional Studies

Q. How can genetic or metabolic pathways for 2-methylbutyrate esters be investigated?

- Methodological Answer :

- QTL Mapping : Identify loci associated with methyl 2-methylbutyrate production (e.g., LG 2A/5A in fruit studies). Use transcriptomics (RNA-Seq) to link candidate genes (e.g., AAT for acyltransferases) to ester biosynthesis .

- Enzyme Assays : Purify recombinant enzymes (e.g., alcohol acyltransferases) and test substrate specificity using GC-MS to quantify ester formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.